molecular formula C9H7N B1297842 Atroponitrile

Atroponitrile

Cat. No. B1297842
M. Wt: 129.16 g/mol
InChI Key: RLFXJQPKMZNLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atroponitrile is a useful research compound. Its molecular formula is C9H7N and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Atroponitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atroponitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Atroponitrile

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

2-phenylprop-2-enenitrile

InChI

InChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2

InChI Key

RLFXJQPKMZNLMP-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-alkoxycarbonyl-1-phenylethylene; 1,1-dialkoxycarbonyl-2-ethylethylene; 1,1-dialkoxycarbonyl-2-phenylethylene, 1,1-dialkoxycarbonyl-2,2-dimethylethylene; 1,1-dialkoxycarbonylmethylethylene; 9-methylenexanthene; 9-methylenethioxanthene, 9-methylene-10-H-acridine and mixtures of two or more thereof.
[Compound]
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1-alkoxycarbonyl-1-phenylethylene
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1,1-dialkoxycarbonyl-2-ethylethylene
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1,1-dialkoxycarbonyl-2-phenylethylene
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1,1-dialkoxycarbonyl-2,2-dimethylethylene
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1,1-dialkoxycarbonylmethylethylene
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Synthesis routes and methods II

Procedure details

Phenylacetonitrile (117 g, 1.0 mol), 37% formaldehyde solution 85 g, 1.0 mole of formaldehyde), ethanol (100 ml), and 40% benzyltrimethylammonium hydroxide (Triton B) (2 ml) were mixed in a 500 ml 3-necked round-bottomed glass flask equipped with a magnetic stirrer, water-cooled condenser and thermometer. A static atmosphere of argon was maintained throughout the course of the reaction. The reaction mixture was mixed and heated to reflux temperature whereupon the heat of reaction was sufficient to maintain the reaction without external heating. After ten minutes the mixture had formed two layers. It was cooled and the top layer containing mostly alcohol and water was separated. The lower viscous yellow layer was dissolved in acetone and charged to a distillation flask together with 0.1 g hydroquinone. Distillation under reduced pressure yielded 30 g of a water-white distillate boiling at 95°-100°/1.0 mm Hg (23 percent of theory). 1H NMR: (CDCl3, TMS), δ7.0 (S, 5H), 6.1, 5.85 (s, s, 2 H).
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117 g
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85 g
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100 mL
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2 mL
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alcohol
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